Myristoleyl alcohol

描述

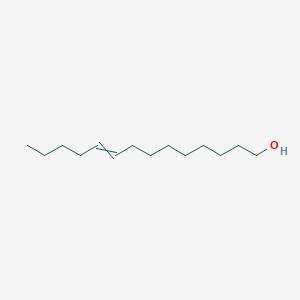

Structure

3D Structure

属性

IUPAC Name |

(Z)-tetradec-9-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,15H,2-4,7-14H2,1H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAAJQNJNPBBSX-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5035292 | |

| Record name | 9-cis-Tetradecenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5035292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35153-15-2 | |

| Record name | (Z)-9-Tetradecen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35153-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristoleyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035153152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Tetradecen-1-ol, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-cis-Tetradecenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5035292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-tetradec-9-enol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTOLEYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YGA82T5MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Stereochemistry in Biological Activity

Stereoisomeric Purity and its Impact on Biological Specificity

In the realm of insect chemical communication, the stereochemistry of a pheromone molecule is a critical determinant of its biological activity. For (Z)-9-Tetradecen-1-ol, the geometric configuration of the double bond at the ninth carbon position is crucial for its recognition by the specialized olfactory receptors of the target insect species. The biological specificity of this compound is highly dependent on its stereoisomeric purity, as even minute quantities of the corresponding (E)-isomer can significantly alter or even inhibit the behavioral response.

The presence of the incorrect isomer can disrupt the precise lock-and-key mechanism of pheromone-receptor binding, leading to a loss of attraction. Research has shown that for many moth species, the pheromone blend must contain a highly specific ratio of (Z) and (E) isomers to be effective. For instance, in the fall armyworm (Spodoptera frugiperda), a specific blend including (Z)-9-tetradecen-1-ol acetate (B1210297) is essential for male attraction, and the presence of other isomers can reduce the lure's effectiveness. Similarly, studies on the durra stem borer (Sesamia cretica) have identified an optimal attraction ratio of 75:25 for (Z)-9-tetradecen-1-ol and its acetate derivative, highlighting the importance of both the correct isomer and the composition of the pheromone blend.

The high degree of selectivity exhibited by insect olfactory receptor neurons means that they are finely tuned to the natural pheromone components. annualreviews.org Consequently, the synthesis of (Z)-9-Tetradecen-1-ol for use in pest management strategies, such as mating disruption or mass trapping, requires methods that yield high stereochemical purity, often exceeding 98% of the (Z)-configuration.

| Species | Pheromone Component(s) | Key Finding | Reference |

|---|---|---|---|

| Spodoptera frugiperda (Fall Armyworm) | (Z)-9-tetradecen-1-ol acetate, (Z)-7-dodecen-1-ol acetate | Blends of specific isomers significantly outperform single-component lures, demonstrating the importance of stereochemistry and compound ratios. | |

| Sesamia cretica (Durra Stem Borer) | (Z)-9-tetradecen-1-ol, (Z)-9-tetradecen-1-ol acetate | A 75:25 ratio of the alcohol to the acetate is optimal for male attraction. | |

| Adoxophyes orana (Summerfruit Tortrix) | (Z)-9-tetradecen-1-ol acetate, (Z)-11-tetradecenyl acetate | A 1:9 blend demonstrated enhanced field efficacy in mating disruption. | |

| Ostrinia furnacalis (Asian Corn Borer) | (E)-12- and (Z)-12-tetradecenyl acetate | Males are sensitive to the ratio of E and Z isomers, and (Z)-9-tetradecenyl acetate acts as a behavioral antagonist. | nih.gov |

Spectroscopic Analysis in Structural Confirmation

The definitive identification and characterization of (Z)-9-Tetradecen-1-ol rely on a suite of powerful analytical techniques. Spectroscopic methods are indispensable for confirming the compound's molecular structure, verifying its isomeric purity, and identifying it within complex biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Z-Isomer Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it is particularly powerful for distinguishing between geometric isomers like the (Z) and (E) forms of 9-Tetradecen-1-ol. The spatial arrangement of the hydrogen atoms across the double bond results in distinct chemical shifts and coupling constants in the ¹H NMR spectrum.

For the (Z)-isomer, the protons attached to the double-bond carbons (vinylic protons) are on the same side, leading to a characteristic coupling constant (J-value) that is typically smaller than that of the corresponding (E)-isomer. Furthermore, the carbon atoms of the alkyl chain adjacent to the double bond in the (Z)-configuration experience a shielding effect, causing their signals in the ¹³C NMR spectrum to appear at a higher field (lower ppm value) compared to the (E)-isomer. Techniques such as the Nuclear Overhauser Effect (NOE) can also be employed to confirm the spatial proximity of the vinylic protons, providing unequivocal evidence for the Z-geometry.

| Spectroscopic Technique | Parameter | (Z)-Isomer Characteristic | (E)-Isomer Characteristic | Reference |

|---|---|---|---|---|

| ¹H NMR | Vinylic Proton Coupling Constant (J) | Smaller J-value | Larger J-value | niscpr.res.in |

| ¹³C NMR | Allylic Carbon Chemical Shift | Shielded (upfield shift) | Deshielded (downfield shift) | |

| FTIR Spectroscopy | C-H out-of-plane bend | ~730 cm⁻¹ | ~965 cm⁻¹ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile compounds like (Z)-9-Tetradecen-1-ol in insect pheromone extracts. researchgate.net This technique combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.

In GC, the volatile compounds from a sample, often obtained from the pheromone glands of an insect, are vaporized and separated as they travel through a capillary column. nih.govmdpi.comresearchgate.net The retention time, which is the time it takes for a compound to pass through the column, is a characteristic property that aids in its identification. nih.gov Following separation by GC, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. researchgate.net By comparing this fragmentation pattern to a library of known spectra, such as the NIST Mass Spectrometry Data Center, the identity of the compound can be confirmed with a high degree of confidence. nih.govresearchgate.netresearchgate.net Solid-phase microextraction (SPME) is a common sample preparation technique used to isolate volatile compounds from insect samples prior to GC-MS analysis. nih.govmdpi.com

Electroantennography (EAG) for Chemoreceptor Response Profiling

Electroantennography (EAG) is an electrophysiological technique used to measure the summed electrical response of the olfactory receptor neurons on an insect's antenna to a specific chemical stimulus. nih.gov It is a powerful tool for profiling the chemoreceptor response to pheromones and other volatile compounds, providing a direct measure of their biological activity. annualreviews.orgnih.gov

To perform an EAG, an insect's antenna is excised and placed between two electrodes. A puff of air carrying the test compound, such as (Z)-9-Tetradecen-1-ol, is then passed over the antenna. The binding of the odorant molecules to the receptors on the antennal sensilla generates a change in electrical potential, which is recorded as an EAG response. The amplitude of this response is generally proportional to the sensitivity and number of receptors responding to the specific compound.

Biosynthesis and Metabolic Pathways

Enzymatic Systems in De Novo Synthesis

The foundational steps of (Z)-9-tetradecen-1-ol biosynthesis rely on ubiquitous and highly conserved enzymatic systems. The process initiates with acetyl-CoA, the primary building block for fatty acid synthesis. nih.govmdpi.com Key enzymes involved in this initial phase include:

Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, a critical rate-limiting step in fatty acid biosynthesis. nih.govnih.govcuni.cz The activity of ACC can be regulated by neuropeptides, such as the pheromone biosynthesis activating neuropeptide (PBAN), which triggers a signaling cascade leading to ACC activation. nih.govfrontiersin.org

Fatty Acid Synthase (FAS): This multi-enzyme complex is responsible for the iterative elongation of the fatty acid chain. nih.govcuni.cz It utilizes acetyl-CoA as a primer and malonyl-CoA for the sequential addition of two-carbon units, ultimately producing saturated fatty acids, with palmitic acid (a 16-carbon chain) often being a primary product. cuni.cz

Following the synthesis of the saturated fatty acid backbone, specific enzymes modify the chain to produce the final pheromone. These include:

Fatty Acyl-CoA Desaturases (FADs): These enzymes are critical for introducing double bonds at specific positions and with specific stereochemistry into the fatty acyl-CoA precursor. nih.govfrontiersin.orgoup.com For (Z)-9-tetradecen-1-ol, a ∆9-desaturase is responsible for creating the double bond at the 9th carbon position with a Z (cis) configuration. The diversity and specificity of these desaturases are a major source of variation in pheromone composition among different species. nih.gov

Fatty Acyl-CoA Reductases (FARs): This class of enzymes catalyzes the reduction of the fatty acyl-CoA to the corresponding alcohol. frontiersin.orgoup.comnih.gov Pheromone gland-specific FARs (pgFARs) often exhibit high substrate specificity, playing a crucial role in determining the final alcohol component of the pheromone blend. nih.gov The reductase system in the pheromone gland is a key control point for the specificity of pheromone production. nih.gov

Precursor Compounds and Bioconversion Processes

The biosynthesis of (Z)-9-tetradecen-1-ol begins with fundamental precursor molecules that are channeled into the pheromone production pathway. The primary precursor for the de novo synthesis of most moth sex pheromones is acetyl-CoA. mdpi.com This two-carbon molecule is primarily generated from glycolysis, where glucose is broken down to pyruvate, which is then decarboxylated to form acetyl-CoA. mdpi.comfrontiersin.org Hemolymph trehalose, derived from sugar feeding, is a significant source of the glucose used in this process. frontiersin.org

The bioconversion process from these initial precursors to (Z)-9-tetradecen-1-ol involves a series of well-defined steps:

Fatty Acid Synthesis: Acetyl-CoA and malonyl-CoA are utilized by fatty acid synthase (FAS) to build a saturated fatty acid chain. nih.govcuni.cz In many moth species, palmitoyl-CoA (C16) or stearoyl-CoA (C18) are the initial products. nih.govfrontiersin.org

Chain Shortening (Limited β-oxidation): To produce a 14-carbon chain from a 16-carbon precursor like palmitoyl-CoA, a controlled process of β-oxidation occurs. nih.gov This involves the removal of a two-carbon unit.

Desaturation: The resulting saturated 14-carbon fatty acyl-CoA, myristoyl-CoA, is then acted upon by a specific ∆9-desaturase enzyme. This introduces a double bond at the ninth carbon position, yielding (Z)-9-tetradecenoyl-CoA. nih.govfrontiersin.org

Reduction: The final step in the formation of (Z)-9-tetradecen-1-ol is the reduction of the acyl group of (Z)-9-tetradecenoyl-CoA. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR), resulting in the formation of the alcohol. frontiersin.orgoup.comnih.gov

In some cases, the resulting alcohol can be further modified, for instance by an acetyltransferase to form an acetate (B1210297) ester, such as (Z)-9-tetradecenyl acetate, another common pheromone component. nih.govnih.gov

Genetic Regulation of Pheromone Production Pathways

The production of (Z)-9-tetradecen-1-ol is under precise genetic control, ensuring the species-specificity of the pheromone signal. The genes encoding the key biosynthetic enzymes, particularly desaturases and reductases, are central to this regulation. royalsocietypublishing.orgresearchgate.net

The regulation of these genes can occur at multiple levels:

Transcriptional Regulation: The expression of genes for specific desaturases and reductases is often restricted to the pheromone gland and timed to coincide with the period of pheromone release. nih.govnih.gov For example, studies in the leafroller moth genus Planotortrix have shown that differences in the regulation of a desaturase gene lead to the production of distinct pheromone components. nih.govoup.com This differential regulation can involve both cis-regulatory elements within the gene's promoter region and trans-acting factors that bind to these elements. nih.gov

Hormonal Control: The initiation of pheromone biosynthesis is often under hormonal control. The Pheromone Biosynthesis Activating Neuropeptide (PBAN) is a key signaling molecule released from the subesophageal ganglion that binds to receptors on pheromone gland cells. uva.nlsmolecule.com This binding event triggers an intracellular signaling cascade, often involving calcium and cyclic-AMP as second messengers, which ultimately leads to the activation of key enzymes like acetyl-CoA carboxylase (ACC). nih.govfrontiersin.orguva.nl

Gene Evolution: The evolution of new pheromone components is often linked to changes in the genes of the biosynthetic pathway. Gene duplication and neofunctionalization are important mechanisms. For example, a desaturase gene can be duplicated, and one copy can accumulate mutations that alter its substrate specificity or regioselectivity, leading to the production of a novel unsaturated fatty acid precursor. bucek-lab.org The reactivation of dormant ancestral desaturase genes has also been observed in some Ostrinia species. oup.com

The genetic architecture of pheromone production and male response is often unlinked, suggesting that changes in the female's pheromone signal and the male's preference for that signal evolve independently. uva.nl

Interspecies Variation in Biosynthetic Endpoints

While the fundamental enzymatic machinery for fatty acid synthesis is conserved, the final pheromone components, including (Z)-9-tetradecen-1-ol, can vary significantly between different insect species. This variation is a cornerstone of reproductive isolation and is primarily driven by the evolution of the enzymes involved in the later stages of the biosynthetic pathway. researchgate.net

Key sources of interspecies variation include:

Desaturase Specificity: The number, position, and geometry of double bonds in the fatty acid chain are determined by the specific desaturases expressed in the pheromone gland. Different species have evolved desaturases with distinct regioselectivity (e.g., Δ9, Δ11, Δ13) and stereospecificity (producing either Z or E isomers). nih.govoup.combucek-lab.org For instance, in the genus Ostrinia, alternate expression of Δ11- and Δ14-desaturases in sibling species results in different pheromone components. oup.com

Reductase and Subsequent Enzyme Activity: The specificity of the fatty acyl-CoA reductase (FAR) for different chain lengths and degrees of unsaturation also contributes to the final alcohol produced. nih.govoup.com Furthermore, the presence or absence of subsequent modifying enzymes, such as acetyltransferases or oxidases, determines whether the final product is an alcohol, acetate, or aldehyde. frontiersin.orgnih.gov For example, the sex pheromone of Ostrinia latipennis is (E)-11-tetradecenol, which is unusual because it is not acetylated, indicating a lack of functional acetyltransferase in its pheromone gland. nih.gov

Chain Length Modification: Variations in the initial products of fatty acid synthase or in the degree of chain-shortening via β-oxidation can lead to precursors of different lengths (e.g., C12, C14, C16, C18), which are then further modified to produce a diverse array of pheromone components. oup.combucek-lab.org

These variations in the biosynthetic endpoints result in species-specific pheromone blends that are critical for mate recognition and preventing interspecific hybridization. researchgate.net

Ecological Roles and Behavioral Mediation

Interspecific Chemical Communication

Chemical signals are vital for communication between different species. (Z)-9-Tetradecen-1-ol is a significant player in this arena, primarily through its role in the sex pheromone blends of various moth species.

Role as a Sex Pheromone Component in Lepidoptera

(Z)-9-Tetradecen-1-ol is a frequently identified component of female sex pheromone blends in a multitude of Lepidopteran species. It often acts in concert with other compounds to create a species-specific signal that attracts conspecific males. For instance, in the lesser cornstalk borer, Elasmopalpus lignosellus, (Z)-9-tetradecen-1-ol is one of four essential compounds in the pheromone blend that elicits a strong male response. colab.ws The absence of any one of these components leads to a significant reduction in male capture rates. colab.ws Similarly, for the sunflower moth, Homoeosoma electellum, and the African white stemborer, Maliarpha separatella, this alcohol is a known pheromone component. jaydevchemicals.com

In the case of Hypsipyla robusta, a significant pest, (Z)-9-tetradecen-1-ol was identified as a key component of the female sex pheromone. researchgate.net When combined with other identified compounds, it significantly increased the attraction of male moths, highlighting its importance in the species' chemical communication system. researchgate.net Research on Myelois cribrella has also identified (Z)-9-tetradecen-1-ol as one of several related compounds accompanying the primary pheromone components. nih.gov

The following table summarizes the role of (Z)-9-Tetradecen-1-ol as a sex pheromone component in various Lepidopteran species.

| Species | Family | Role of (Z)-9-Tetradecen-1-ol |

| Elasmopalpus lignosellus (Lesser Cornstalk Borer) | Pyralidae | Essential component of a four-part pheromone blend. colab.ws |

| Hypsipyla robusta | Pyralidae | Important attractive component in the female sex pheromone blend. researchgate.net |

| Homoeosoma electellum (Sunflower Moth) | Pyralidae | Identified as a sex pheromone component. jaydevchemicals.com |

| Maliarpha separatella (African White Stemborer) | Pyralidae | Identified as a sex pheromone component. jaydevchemicals.com |

| Spodoptera exigua (Beet Armyworm) | Noctuidae | Identified as a sex pheromone component. jaydevchemicals.com |

| Dioryctria resinosella (Red Pine Shoot Moth) | Pyralidae | Identified as a sex pheromone component. jaydevchemicals.com |

| Hulstia undulatella (Sugarbeet Crown Borer) | Pyralidae | Identified as a sex pheromone component. jaydevchemicals.com |

| Adoxophyes orana (Summerfruit Tortrix) | Tortricidae | Identified as a sex pheromone component. jaydevchemicals.com |

| Myelois cribrella | Pyralidae | Accompanies primary pheromone components. nih.gov |

Behavioral Responses of Conspecific Males to (Z)-9-Tetradecen-1-ol

The presence of (Z)-9-Tetradecen-1-ol in a pheromone blend elicits specific and often quantifiable behavioral and physiological responses in conspecific males.

Wind tunnel bioassays are a standard method for observing the behavioral responses of male moths to pheromones. In studies involving Elasmopalpus lignosellus, blends containing (Z)-9-tetradecen-1-ol were shown to elicit male responses, including upwind flight and contact with the pheromone source, that were similar to the responses to calling females. colab.wsresearchgate.net This indicates that the synthetic blend effectively mimics the natural pheromone in inducing the complete sequence of mating behaviors. For Cactoblastis cactorum, a three-component blend including a derivative, (Z)-9-tetradecen-1-ol acetate (B1210297), was effective in attracting males in flight tunnel bioassays. oup.com

The detection of (Z)-9-Tetradecen-1-ol and its derivatives begins at the peripheral level, with specialized olfactory receptor neurons (ORNs) on the male moth's antennae. Gas chromatography coupled with electroantennographic detection (GC-EAD) is a technique used to identify which compounds in a blend elicit an electrical response from the antenna. In Hypsipyla robusta, GC-EAD analysis of female pheromone gland extracts revealed that (Z)-9-tetradecen-1-ol elicited a significant antennal response from males. researchgate.net Similarly, in Elasmopalpus lignosellus, four components, including (Z)-9-tetradecen-1-ol, were shown to elicit antennal responses from conspecific males. colab.ws

Studies on various moth species have identified specific ORNs tuned to components of the pheromone blend. For example, in Trichoplusia ni, a specific class of sensillum trichodea on the male antenna houses an ORN that is highly sensitive to (Z)-9-tetradecen-1-ol acetate. usda.gov This neuron was found to be 100-1000 times more sensitive to this compound than other previously described pheromone-sensitive neurons were to their respective ligands. usda.gov In Heliothis virescens, a population of sensilla on the male antennae houses receptor neurons specifically tuned to (Z)-9-tetradecenal, a related aldehyde. researchgate.net

Interspecific Inhibitory Effects of Pheromone Blends

While (Z)-9-Tetradecen-1-ol is a crucial attractant for some species, it can act as a behavioral antagonist or inhibitor for others, playing a role in maintaining reproductive isolation between closely related species that may share common pheromone components. For instance, in the Asian corn borer, Ostrinia furnacalis, (Z)-9-tetradecenyl acetate acts as a behavioral antagonist. nih.gov The addition of this compound to the primary pheromone blend can disrupt the attraction of males.

In field studies with Athetis hospes, (Z)-9-tetradecen-1-ol was found to be an effective attractant. researchgate.net However, when its acetate derivative, (Z)-9-tetradecen-1-yl acetate, was added to the lure at a concentration of 25%, the number of males caught was significantly reduced, demonstrating an inhibitory effect at higher concentrations. researchgate.net

Modulation of Insect Behavior

Synergistic Interactions within Pheromone Blends

The effectiveness of (Z)-9-tetradecen-1-ol as an attractant is often significantly amplified when combined with other specific chemical compounds. This phenomenon, known as synergism, where the combined effect of the chemicals is greater than the sum of their individual effects, is fundamental to the chemical signaling systems of many insects.

For example, in the fall armyworm (Spodoptera frugiperda), (Z)-9-tetradecenyl acetate is the main component of the female's sex pheromone. However, the addition of (Z)-9-tetradecen-1-ol in a specific proportion dramatically increases the number of male moths captured in traps. nih.gov Similarly, the rice stem borer (Chilo suppressalis) requires a blend of (Z)-11-hexadecenal and (Z)-9-hexadecenal for male attraction, but the inclusion of (Z)-9-tetradecen-1-ol is crucial for optimal efficacy. europa.eu The absence of this alcohol from the blend leads to a significant reduction in trap catches. europa.eu

In another instance, the European corn borer (Ostrinia nubilalis) exhibits two distinct pheromone strains, the Z- and E-strains, which respond to different ratios of (E)- and (Z)-11-tetradecenyl acetate. oup.com Within the Z-strain, while (Z)-11-tetradecenyl acetate is the primary pheromone component, the presence of (Z)-9-tetradecen-1-ol can modulate the behavioral response of the males. mdpi.com

Table 1: Synergistic Interactions of (Z)-9-Tetradecen-1-ol in Pheromone Blends

Antagonistic and Inhibitory Effects of Analogues

Conversely, some compounds can diminish or block the pheromonal activity of (Z)-9-tetradecen-1-ol. These antagonistic or inhibitory compounds are often structurally similar analogues and play a crucial role in maintaining reproductive barriers between closely related species that may utilize similar primary pheromone components.

A common example of such an antagonist is the geometric isomer, (E)-9-tetradecen-1-ol. Its presence in the pheromone plume of a species that uses the (Z)-isomer for attraction can significantly decrease the response of the males. nih.gov In a similar vein, the corresponding acetate, (Z)-9-tetradecenyl acetate, which acts as a synergist in some species, can inhibit attraction in others that depend solely on the alcohol for mate location. researchgate.net For the turnip moth, Agrotis segetum, while (Z)-9-tetradecen-1-ol is a part of its complex pheromone blend, the introduction of other structurally related compounds can inhibit male attraction. researchgate.net

Table 2: Antagonistic and Inhibitory Effects of Analogues on (Z)-9-Tetradecen-1-ol Activity

Influence of Blend Ratios on Attractancy and Disruption

The precise ratio of (Z)-9-tetradecen-1-ol to other components within a pheromone blend is a critical factor that dictates its biological activity. Minor alterations in these ratios can nullify the blend's attractiveness. This principle is harnessed in pest management strategies, particularly for mating disruption.

In the case of the fall armyworm, achieving the optimal ratio of (Z)-9-tetradecen-1-ol to its acetate counterparts is essential for maximizing the capture of male moths. nih.gov Any deviation from this specific ratio results in a notable decline in trap efficacy. For the rice stem borer, the specific proportions of its three-component pheromone, which includes (Z)-9-tetradecen-1-ol, are vital for triggering the complete sequence of male mating behavior. europa.euresearchgate.net

The strategy of mating disruption exploits this sensitivity to blend ratios. By saturating an area with a high concentration of an artificial pheromone blend, or a blend with altered, unattractive ratios, it becomes challenging for males to locate females, thereby disrupting mating. For instance, in controlling the beet armyworm, Spodoptera exigua, a 7:3 mixture of (Z,E)-9,12-tetradecadienyl acetate and (Z)-9-tetradecen-1-ol has been shown to completely inhibit the attraction of male moths to traps. jircas.go.jp Similarly, for the turnip moth, Agrotis segetum, high doses of a four-component pheromone blend have been used to significantly reduce both trap catches and mating success. rothamsted.ac.uk

Table 3: Influence of Blend Ratios on Insect Behavior

Advanced Synthetic Methodologies for Research Applications

Chemo- and Stereoselective Synthesis Strategies

High chemo- and stereoselectivity are the primary objectives in the synthesis of (Z)-9-Tetradecen-1-ol. The focus lies on constructing the (Z)-alkene moiety while avoiding the formation of the (E)-isomer and preventing side reactions involving the terminal hydroxyl group.

The Wittig reaction is a cornerstone of alkene synthesis and is particularly valuable for generating (Z)-alkenes when specific variants are employed. nih.gov The reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. For the synthesis of (Z)-9-Tetradecen-1-ol, this typically involves the reaction of an ylide derived from a C5 phosphonium (B103445) salt with a C9 aldehyde bearing a protected hydroxyl group.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, where the group attached to the carbanion is an alkyl group, predominantly form the (Z)-alkene. organic-chemistry.org This selectivity arises from a kinetically controlled reaction pathway that proceeds through a constrained, four-membered oxaphosphetane intermediate. pitt.edu Under salt-free conditions, the transition state leading to the cis-oxaphosphetane is sterically favored, which then decomposes to yield the (Z)-alkene and triphenylphosphine (B44618) oxide. pitt.edu The use of polar aprotic solvents and strong, non-lithium bases (e.g., sodium amide or sodium hexamethyldisilazide) helps to maximize Z-selectivity by minimizing equilibration of intermediates that could lead to the more thermodynamically stable (E)-isomer. nih.gov

Table 1: Key Parameters in Z-Selective Wittig Olefination

| Parameter | Description | Rationale for Z-Selectivity |

|---|---|---|

| Ylide Type | Non-stabilized ylide (e.g., from pentyltriphenylphosphonium bromide) | The reaction is under kinetic control, favoring the sterically less hindered transition state that leads to the cis-oxaphosphetane intermediate. organic-chemistry.orgpitt.edu |

| Base | Strong, non-lithium bases (e.g., NaHMDS, KHMDS, NaNH₂) | Lithium salts can stabilize the betaine (B1666868) intermediate, allowing for equilibration and increased formation of the (E)-alkene. Salt-free conditions are preferred. nih.gov |

| Solvent | Polar aprotic solvents (e.g., THF, DMF) | These solvents effectively solvate the reactants without interfering with the kinetic pathway. |

| Temperature | Low temperatures (e.g., -78 °C to room temperature) | Lower temperatures further enhance kinetic control, suppressing pathways that could lead to the (E)-isomer. |

An alternative and widely used strategy for the stereocontrolled synthesis of (Z)-alkenes is the partial hydrogenation of a corresponding alkyne. nih.gov For (Z)-9-Tetradecen-1-ol, this involves the synthesis of tetradec-9-yn-1-ol, followed by its stereoselective reduction. The key to this method is the use of a "poisoned" catalyst that is active enough to reduce the alkyne but not the resulting alkene, thus preventing over-reduction to the corresponding alkane (tetradecan-1-ol).

The most classic catalyst for this transformation is the Lindlar catalyst, which consists of palladium supported on calcium carbonate and treated with a catalyst poison such as lead acetate (B1210297) and quinoline. researchgate.netmasterorganicchemistry.com The hydrogenation occurs with syn-addition of two hydrogen atoms to the alkyne adsorbed on the catalyst surface, leading exclusively to the (Z)-alkene. masterorganicchemistry.com Other catalyst systems have also been developed to achieve this transformation, including nickel-based catalysts like NiP-2, which can be generated in situ from nickel(II) acetate and sodium borohydride. google.com These catalysts offer an alternative to palladium and can provide high stereoselectivity under mild conditions. rsc.org

Table 2: Catalysts for Stereoselective Alkyne Hydrogenation to (Z)-9-Tetradecen-1-ol

| Catalyst | Composition | Typical Conditions | Key Features |

|---|---|---|---|

| Lindlar Catalyst | Pd on CaCO₃, poisoned with lead(II) acetate and quinoline | H₂ gas, room temperature, various solvents (e.g., hexane (B92381), ethanol) | Classic and reliable method for Z-alkene synthesis. Prevents over-reduction and isomerization. nih.govresearchgate.net |

| NiP-2 Catalyst | Amorphous nickel boride (Ni₂B) | Generated in situ from Ni(OAc)₂ and NaBH₄ in ethanol | Provides high stereoselectivity for the (Z)-isomer. Used in the synthesis of the acetate derivative of the target compound. google.com |

| Palladium(0) Complexes | Homogeneous Pd(0) catalyst with bidentate nitrogen ligands | H₂ gas, mild temperatures | Offers high selectivity and avoids issues with heterogeneous catalysts, such as reproducibility and metal leaching. lookchem.com |

Enzymatic methods and biocatalysis represent a green and highly selective frontier in chemical synthesis. rsc.org While a complete in vitro enzymatic synthesis of (Z)-9-Tetradecen-1-ol is not yet standard, the enzymes involved in its natural biosynthesis provide a blueprint for potential biocatalytic steps. The key enzyme classes involved are fatty acyl-CoA desaturases, which introduce the Z-double bond, and fatty acyl-CoA reductases (FARs), which reduce the fatty acid to the corresponding alcohol. nih.govlu.se

Research in this area focuses on harnessing the specificity of these enzymes. For instance, a specific Δ9-desaturase could be used to convert a saturated C14 fatty acid precursor (myristoyl-CoA) into the corresponding (Z)-9-tetradecenoyl-CoA. Subsequently, a fatty acyl-CoA reductase could be employed to reduce this unsaturated intermediate to (Z)-9-Tetradecen-1-ol. This modular approach allows for high selectivity under mild, aqueous conditions, avoiding the need for protecting groups and harsh reagents common in traditional organic synthesis. unimi.it The primary challenge lies in isolating, stabilizing, and providing the necessary cofactors for these enzymes to function efficiently in vitro.

Novel Approaches in Production

The limitations of chemical synthesis, including cost and environmental impact, have driven the development of novel biotechnological production platforms. These approaches leverage metabolic engineering to program microorganisms or plants to produce (Z)-9-Tetradecen-1-ol sustainably.

Metabolic engineering of microorganisms, particularly yeast, has emerged as a powerful platform for producing fatty acid-derived molecules, including insect pheromones. biorxiv.org The oleaginous yeast Yarrowia lipolytica has been successfully engineered to produce (Z)-9-Tetradecen-1-ol. lu.senih.govresearchgate.net This is achieved by introducing the specific biosynthetic machinery found in insects.

The core strategy involves heterologous expression of two key enzymes:

A Δ9-Fatty Acyl-CoA Desaturase: This enzyme introduces a double bond at the 9th position of a saturated C14 fatty acyl-CoA precursor (myristoyl-CoA), which is naturally present in the yeast's fatty acid metabolism.

A Fatty Acyl-CoA Reductase (FAR): This enzyme specifically reduces the resulting (Z)-9-tetradecenoyl-CoA to the final product, (Z)-9-Tetradecen-1-ol.

To enhance production titers, further metabolic engineering strategies are employed. These include deleting genes responsible for competing pathways, such as the degradation of fatty alcohols or the synthesis of storage lipids (triacylglycerols), thereby channeling more metabolic flux towards the desired product. nih.govresearchgate.net

Table 3: Metabolic Engineering of Yarrowia lipolytica for (Z)-9-Tetradecen-1-ol Production

| Genetic Modification | Enzyme/Pathway Targeted | Purpose | Reference |

|---|---|---|---|

| Heterologous Expression | Δ9-Fatty Acyl-CoA Desaturase | Introduces the Z9-double bond into the C14 fatty acid chain. | lu.senih.gov |

| Heterologous Expression | Fatty Acyl-CoA Reductase (FAR) | Reduces the activated fatty acid to the target fatty alcohol. | lu.senih.gov |

| Gene Deletion/Downregulation | Fatty Alcohol Degradation (Oxidation) | Prevents breakdown of the final product, increasing accumulation. | nih.govresearchgate.net |

| Gene Deletion/Downregulation | Triacylglycerol (TAG) Synthesis | Redirects fatty acyl-CoA precursors from storage lipid formation to the pheromone pathway. | nih.govresearchgate.net |

Plants offer a scalable and potentially low-cost platform for producing high-value chemicals, a concept known as "molecular farming." researchgate.net The plant Nicotiana benthamiana has been developed as a biofactory for producing various moth pheromones, including C14 alcohols. upv.es The strategy is analogous to that used in microorganisms, involving the introduction of genes for the pheromone biosynthetic pathway.

This is often achieved through transient expression, where a solution of Agrobacterium tumefaciens carrying the desired genes is infiltrated into the plant leaves. researchgate.net The plant's cellular machinery then expresses the enzymes—a specific desaturase and a fatty acyl-CoA reductase—which divert precursors from the plant's native fatty acid pool to synthesize (Z)-9-Tetradecen-1-ol. upv.es This approach allows for rapid production and testing of different enzyme combinations. For large-scale, stable production, the genes can be permanently integrated into the plant's genome. researchgate.net These "pheromone plants" could potentially be grown in fields and either harvested to extract the compound or used directly to release the pheromones for pest control strategies like mating disruption. upv.esfarmingfuturefood.com

Purification and Isomer Separation Techniques

The synthesis of (Z)-9-tetradecen-1-ol for research applications, particularly in fields such as chemical ecology where isomeric purity is paramount, necessitates robust methods for purification and isomer separation. The biological activity of insect pheromones is often highly dependent on the specific geometry of the double bond, with the presence of the corresponding (E)-isomer potentially reducing or inhibiting the desired biological response. Therefore, achieving high isomeric purity is a critical step following synthesis.

Chromatographic Separations for High Purity Isolation

Following the initial synthesis, the crude product is typically a mixture containing the desired (Z)-isomer, the corresponding (E)-isomer, unreacted starting materials, and other byproducts. While techniques like fractional distillation can be used for initial purification, the boiling points of (Z) and (E) isomers are often very similar, making their separation by this method difficult and inefficient. google.com Consequently, chromatographic techniques are favored for their higher efficiency and potential for achieving high levels of isomeric purity under milder conditions. google.com

One of the most effective and widely employed methods for separating Z and E isomers of unsaturated compounds like 9-tetradecen-1-ol is argentation chromatography. google.comresearchgate.net This technique utilizes a stationary phase, typically silica (B1680970) gel or an ion-exchange resin, that has been impregnated with silver salts, most commonly silver nitrate (B79036) (AgNO₃). google.comresearchgate.net The separation principle is based on the reversible formation of a weak pi-complex between the silver ions (Ag⁺) and the pi-electrons of the carbon-carbon double bond. researchgate.net The stability of this complex differs between the Z and E isomers. The double bond in the Z-isomer is generally more sterically accessible, allowing for a stronger interaction with the silver ions compared to the more sterically hindered double bond of the E-isomer. This differential interaction causes the Z-isomer to be retained more strongly on the column, allowing for the E-isomer to elute first, thus enabling their separation.

High-Performance Liquid Chromatography (HPLC) using columns with silver-impregnated stationary phases is a powerful tool for achieving high-purity isolation on both analytical and preparative scales. google.comresearchgate.net The choice of mobile phase (eluent) is critical for optimizing the separation and is typically a non-polar solvent system, such as hexane with a small percentage of a more polar solvent like diethyl ether or toluene.

| Technique | Stationary Phase | Principle of Separation | Typical Application |

|---|---|---|---|

| Argentation Column Chromatography | Silver nitrate-impregnated silica gel | Differential pi-complex formation between Ag⁺ ions and C=C double bond. Z-isomer interacts more strongly. researchgate.net | Preparative scale purification to isolate high-purity Z and E isomers. google.com |

| Argentation HPLC | Silver-exchanged ion exchange resin or silver-coated silica | Same as column chromatography but with higher resolution and efficiency. google.com | Analytical and semi-preparative scale separations requiring very high purity. |

Characterization of Synthetic Products for Isomeric Purity

After purification, it is essential to accurately determine the isomeric purity of the synthesized (Z)-9-tetradecen-1-ol. Several analytical techniques are employed to quantify the ratio of Z to E isomers and confirm the chemical structure of the final product.

Gas Chromatography (GC) is a primary method for assessing isomeric purity. researchgate.net Using a capillary column with a suitable stationary phase (e.g., polar phases like polyethylene (B3416737) glycol or specialized phases for isomer separation), it is possible to resolve the Z and E isomers. researchgate.net The isomers will have slightly different retention times, allowing for their separation and quantification based on the relative areas of their respective peaks in the chromatogram. The identity of the peaks can be confirmed by comparing their retention times to those of authentic standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful, non-destructive technique for determining isomeric purity. Both ¹H NMR and ¹³C NMR spectroscopy can be used to distinguish between Z and E isomers. researchgate.net

In ¹H NMR , the protons attached to the double-bond carbons (vinylic protons) have distinct chemical shifts and coupling constants depending on the geometry. In the Z-isomer, these protons are on the same side of the double bond, resulting in a different electronic environment and coupling interaction compared to the E-isomer, where they are on opposite sides.

In ¹³C NMR , the carbons of the double bond, as well as the adjacent allylic carbons, exhibit different chemical shifts for the Z and E isomers due to steric effects. researchgate.net

Quantitative NMR (qNMR) can be used to determine the isomer ratio by carefully integrating the signals corresponding to each isomer. libretexts.org This method provides a direct measure of the molar ratio of the isomers in the sample. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. While the electron ionization (EI) mass spectra of Z and E isomers are often very similar or identical, GC-MS is invaluable for confirming the molecular weight and fragmentation pattern of the purified compound, thereby verifying its identity as 9-tetradecen-1-ol. nist.govnist.gov The GC component of the system provides the isomeric ratio.

| Technique | Information Obtained | Key Parameters for Isomer Distinction |

|---|---|---|

| Gas Chromatography (GC) | Quantitative ratio of Z/E isomers. | Difference in retention times on a suitable capillary column. researchgate.net |

| ¹H NMR Spectroscopy | Structural confirmation and Z/E ratio. | Chemical shifts and coupling constants of vinylic protons. researchgate.net |

| ¹³C NMR Spectroscopy | Structural confirmation and Z/E ratio. | Chemical shifts of olefinic and allylic carbons. researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Isomeric ratio (from GC) and molecular structure confirmation (from MS). | Retention time for ratio; mass spectrum for identity confirmation. nist.gov |

Applications in Advanced Pest Management Strategies

Pheromone-Mediated Population Monitoring

Pheromone-baited traps are integral tools for the early detection and monitoring of pest populations. researchgate.netcambridge.org The presence of (Z)-9-Tetradecen-1-ol as a component in synthetic lures can significantly enhance their efficacy for specific target species. Effective monitoring allows for precisely timed interventions, optimizing the efficiency of control measures and reducing reliance on prophylactic treatments. unmul.ac.id

The effectiveness of a pheromone lure is highly dependent on the precise blend of its chemical components, as the specific ratio is often crucial for eliciting a strong and selective response from the target male insect. Research has demonstrated that (Z)-9-Tetradecen-1-ol is a key component in the pheromone blends of several significant pests.

For instance, in the case of the mahogany shoot borer, Hypsipyla robusta, lures based on a previously identified three-component blend were found to be ineffective. Subsequent analysis revealed that (Z)-9-Tetradecen-1-ol was a newly detected, essential compound. The addition of this alcohol to the lure formulation was necessary to achieve attraction of male moths, highlighting its role as a critical component for this species. researchgate.net

Similarly, for the beet armyworm, Spodoptera exigua, (Z)-9-Tetradecen-1-ol is a principal component of the female sex pheromone, typically blended with (Z,E)-9,12-tetradecadienyl acetate (B1210297). jircas.go.jp Studies in Indonesia identified an optimal ratio of 90:10 of (Z,E)-9,12-tetradecadienyl acetate to (Z)-9-Tetradecen-1-ol for the local population. unmul.ac.id In other field applications, a 7:3 mixture of these two compounds has been effectively used for monitoring and communication disruption. jircas.go.jp

The importance of component ratios is further exemplified by research on Sesamia cretica, where a 75:25 ratio of (Z)-9-tetradecen-1-ol to its corresponding acetate, (Z)-9-tetradecen-1-ol acetate, was determined to be optimal for male attraction. For the fall armyworm, Spodoptera frugiperda, (Z)-9-Tetradecen-1-ol acetate is a key component, and its efficacy is maximized when blended with other compounds like (Z)-7-dodecenyl acetate at species-specific ratios. plos.org The table below summarizes findings on optimal blend ratios for different species.

| Species | Key Pheromone Components | Optimal Ratio/Key Finding |

| Hypsipyla robusta | (Z,E)-9,12-tetradecadienyl acetate, (Z)-9-tetradecenyl acetate, (Z)-11-hexadecenyl acetate, (Z)-9-Tetradecen-1-ol | Addition of (Z)-9-Tetradecen-1-ol was essential for lure attractiveness. researchgate.net |

| Spodoptera exigua | (Z,E)-9,12-tetradecadienyl acetate, (Z)-9-Tetradecen-1-ol | A 7:3 mixture proved effective in field applications. jircas.go.jp |

| Sesamia cretica | (Z)-9-Tetradecen-1-ol , (Z)-9-tetradecen-1-ol acetate | A 75:25 alcohol-to-acetate ratio was optimal for male attraction. |

| Spodoptera frugiperda | (Z)-9-tetradecen-1-ol acetate, (Z)-7-dodecenyl acetate | The blend of these two components significantly outperforms single-component lures. |

The performance and longevity of pheromone lures in the field are significantly influenced by various environmental factors. Climatic conditions such as temperature, humidity, and wind speed can alter the release rate of volatile compounds like (Z)-9-Tetradecen-1-ol from the lure dispenser. ufl.eduuliege.be Temperature, in particular, has been identified as a critical parameter, with higher temperatures generally leading to increased volatilization and a corresponding decrease in the lure's effective lifespan. uliege.be The interaction of these factors can affect the concentration and ratio of pheromone components in the air, thereby influencing trap capture rates.

The aging of pheromone lures under field conditions leads to a gradual degradation and depletion of the active components, which directly impacts trap efficacy. A study on commercial lures for the beet armyworm, Spodoptera exigua, quantified the decline in emission of (Z)-9-Tetradecen-1-ol and its effect on trap captures.

In simulated subtropical summer conditions (29.4°C), the emission of (Z)-9-Tetradecen-1-ol from lures decreased significantly over time. nih.govoup.com After four weeks of aging, the mean emission was reduced by 62%, and by six weeks, the reduction reached 83% compared to non-aged lures. oup.comresearchgate.net This decline in pheromone release had a direct and substantial impact on the lure's ability to attract male moths. Field trials showed that lures aged for 3-4 weeks captured over four times fewer male beet armyworms than fresh, 0-1-week-old lures. nih.govoup.comresearchgate.net The study concluded that the attractiveness of the lure was significantly diminished after three weeks of aging, suggesting that the emission of (Z)-9-Tetradecen-1-ol is a critical factor governing the lure's performance. oup.com

The data below illustrates the significant reduction in both pheromone emission and trap efficiency due to lure aging.

| Lure Age (Weeks) | (Z)-9-Tetradecen-1-ol Emission Reduction (%) | Relative Trap Capture Efficiency |

| 0 | 0% | High |

| 1 | Not specified | High |

| 3-4 | Not specified | Reduced >4-fold compared to 0-1 week old lures. nih.govoup.com |

| 4 | 62% | Low |

| 5 | 62% (from week 4 data) | Very Low |

| 6 | 83% | Very Low |

Mating Disruption Techniques

Mating disruption is a pest control method that involves permeating the atmosphere with synthetic sex pheromones to prevent male insects from locating females, thereby disrupting the mating process. jircas.go.jpcambridge.org (Z)-9-Tetradecen-1-ol and its derivatives have been successfully employed as key components in mating disruption formulations for several major agricultural pests.

Effective mating disruptants are designed to release a controlled amount of synthetic pheromone over an extended period. (Z)-9-Tetradecen-1-ol is often used in combination with other pheromonal compounds to create a blend that effectively confuses male moths. For example, a 70:30 blend of (Z,E)-9,12-tetradecadienyl acetate and (Z)-9-Tetradecen-1-ol has been formulated into rope dispensers for controlling the beet armyworm, Spodoptera exigua. nih.gov

Another approach involves using derivatives of the primary pheromone. A formate (B1220265) derivative, (Z)-9-tetradecen-1-ol formate, has proven effective in disrupting the mating behavior of the corn earworm, Heliothis zea, and the tobacco budworm, Heliothis virescens. oup.com These synthetic compounds are typically formulated in slow-release dispensers, such as hollow fibers or twist-tie ropes, which are distributed throughout the crop area. nih.govoup.com The proposed mechanism for disruption is not just masking the female's scent but creating an imbalance in the sensory input to the male's olfactory system, which impedes proper orientation to a calling female. nih.gov

The efficacy of mating disruption strategies utilizing (Z)-9-Tetradecen-1-ol and its derivatives has been validated in numerous field trials, demonstrating significant reductions in pest populations and crop damage.

In a large-scale trial targeting the beet armyworm (Spodoptera exigua) in a 155-hectare field, the application of a blend containing (Z)-9-Tetradecen-1-ol resulted in the complete inhibition of male moth attraction to pheromone traps. jircas.go.jp This communication disruption led to a 97% reduction in mating, which in turn reduced egg mass densities to 6% and young larvae to just 1% relative to an untreated field. jircas.go.jp Another study on the same pest found that using as few as 25 dispenser sites per hectare effectively disrupted mating by 94% for a minimum of 10 weeks. nih.gov

For the fall armyworm (Spodoptera frugiperda) and the corn earworm (Heliothis zea), aerial applications of disruptants in 12-hectare cornfields were assessed. The treatment for fall armyworm, using (Z)-9-tetradecen-1-ol acetate, reduced mating and oviposition by 86% and 84%, respectively. oup.com In a separate field, the application of (Z)-9-tetradecen-1-ol formate reduced mating by the corn earworm by approximately 50%. oup.com These trials underscore the viability of mating disruption as a successful control tactic even for highly mobile pests over relatively small acreages. oup.com

The following table summarizes the results from key field trials.

| Target Pest | Disruptant Formulation | Field Size | Efficacy Assessment |

| Spodoptera exigua | Blend including (Z)-9-Tetradecen-1-ol | 155 ha | 97% mating inhibition; 99% reduction in young larvae. jircas.go.jp |

| Spodoptera exigua | Blend including (Z)-9-Tetradecen-1-ol | Not specified | 94% mating disruption for at least 10 weeks with 25 dispensers/ha. nih.gov |

| Spodoptera frugiperda | (Z)-9-tetradecen-1-ol acetate | 12 ha | 86% reduction in mating. oup.com |

| Heliothis zea | (Z)-9-tetradecen-1-ol formate | 12 ha | ~50% reduction in mating. oup.com |

Integration with Integrated Pest Management (IPM) Programs

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. fao.orgeuropa.eu The use of synthetic pheromones like (Z)-9-tetradecen-1-ol is a key component of many IPM programs, offering a more targeted and environmentally benign alternative to broad-spectrum insecticides. researchgate.netmdpi.com

The primary applications of (Z)-9-tetradecen-1-ol within IPM frameworks include:

Monitoring: Pheromone-baited traps are used to detect the presence of pest species, determine their population density, and track their movement. fao.orgresearchgate.net This information is crucial for making informed decisions about when and if other control measures are necessary.

Mating Disruption: By permeating an area with a high concentration of synthetic pheromone, the ability of male insects to locate females for mating is severely hampered. usda.gov This disruption reduces the number of successful matings, leading to a decline in the pest population over time. usda.gov

Mass Trapping: In this approach, a large number of pheromone traps are deployed to capture a significant portion of the male pest population, thereby reducing the number of available mates for females. researchgate.net

The integration of (Z)-9-tetradecen-1-ol into IPM programs offers several advantages. It is highly species-specific, minimizing harm to non-target organisms and beneficial insects. usda.gov Furthermore, it reduces the reliance on conventional pesticides, which can have detrimental effects on the environment and human health. fao.orgmdpi.com Successful IPM programs often combine the use of pheromones with other tactics, such as the introduction of natural enemies, crop rotation, and the use of pest-resistant crop varieties, to create a multi-faceted and sustainable pest control system. mdpi.comlifesciencesite.comlsu.edu

Development of Semiochemical Analogues

While (Z)-9-tetradecen-1-ol is effective, researchers are continuously working to develop semiochemical analogues—structurally related compounds—to enhance its efficacy, stability, and cost-effectiveness. annualreviews.orgnih.gov This research falls into several key areas:

Structure-Activity Relationship (SAR) Studies for Olfaction

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the molecular structure of a pheromone relates to its biological activity. tandfonline.comnih.gov By systematically modifying the structure of (Z)-9-tetradecen-1-ol and observing the resulting changes in insect response, scientists can identify the key chemical features responsible for its attractiveness. annualreviews.orgnih.gov These studies often involve altering the carbon chain length, the position and geometry of the double bond, and the nature of the functional group. annualreviews.orgresearchgate.net

Electrophysiological techniques, such as electroantennography (EAG), are commonly used in SAR studies to measure the response of an insect's antenna to different chemical compounds. annualreviews.org This allows researchers to quantify the level of olfactory stimulation elicited by each analogue. The ultimate goal of SAR studies is to design more potent and selective pheromone analogues for use in pest management.

Synthesis and Evaluation of Parapheromones

Parapheromones are synthetic compounds that are structurally similar to natural pheromones and can elicit a similar behavioral response in insects. annualreviews.orgnih.gov The synthesis of parapheromones of (Z)-9-tetradecen-1-ol involves creating novel molecules that mimic the essential structural features of the natural pheromone. These synthetic analogues can sometimes be more stable or easier to produce than the natural compound, making them more practical for large-scale field applications. annualreviews.orgnih.gov

Once synthesized, these parapheromones are rigorously evaluated in both laboratory and field settings to assess their effectiveness. annualreviews.org This evaluation includes testing their attractiveness to the target pest species and their ability to disrupt mating. In some cases, parapheromones have been found to be even more attractive to insects than the natural pheromone itself.

Mechanistic Studies of Analogues as Agonists or Antagonists

Pheromone analogues can act as either agonists or antagonists at the insect's olfactory receptors. annualreviews.orgnih.gov

Agonists: An agonist is a compound that binds to and activates a receptor, mimicking the effect of the natural pheromone. nih.gov A potent agonist will elicit a strong attractive response in the target insect. Some analogues have been found to be "superagonists," producing an even stronger response than the natural pheromone. nih.gov

Antagonists: An antagonist, on the other hand, binds to a receptor but does not activate it. Instead, it blocks the receptor, preventing the natural pheromone from binding and eliciting a response. researchgate.netmdpi.com This can lead to the inhibition of attraction and mating behavior. researchgate.net In some instances, a compound that is part of one species' pheromone blend can act as an antagonist for another, closely related species, contributing to reproductive isolation. annualreviews.org

The study of these agonistic and antagonistic effects is crucial for developing novel pest control strategies. For example, antagonists can be used in mating disruption to make it even more difficult for males to find females. By understanding the precise mechanisms by which these analogues interact with the insect's olfactory system, researchers can design more sophisticated and effective tools for managing pest populations.

Biological Activities Beyond Pheromonal Functions

Antimicrobial Properties

Research has indicated the potential of (Z)-9-tetradecen-1-ol and related fatty alcohols to act as antimicrobial agents. Although specific studies focusing solely on (Z)-9-tetradecen-1-ol are limited, the broader class of fatty alcohols has demonstrated efficacy against various microorganisms. For instance, some studies have investigated the antimicrobial potential of its acetate (B1210297) form, (E)-9-Tetradecen-1-ol acetate, which has shown effectiveness against different bacterial strains. This suggests potential applications in cosmetic formulations to prevent infections. One study on torch ginger inflorescence essential oil, which contains (Z)-9-tetradecen-1-ol acetate, showed antibacterial activity against Gram-positive bacteria like Bacillus cereus, B. subtilis, Staphylococcus aureus, and Listeria monocytogenes. tandfonline.com The essential oil also demonstrated activity against the Gram-negative bacterium Klebsiella pneumoniae. tandfonline.com

Table 1: Antimicrobial Activity of Related Compounds

| Compound/Extract | Microorganism | Activity/MIC | Reference |

|---|---|---|---|

| (E)-9-Tetradecen-1-ol acetate | Staphylococcus aureus | MIC: 0.5 mM | |

| (E)-9-Tetradecen-1-ol acetate | Escherichia coli | MIC: 0.8 mM | |

| Torch Ginger Inflorescence Essential Oil | Bacillus subtilis | MIC: 0.78 mg/ml | tandfonline.com |

MIC: Minimum Inhibitory Concentration

Anti-inflammatory Effects

The anti-inflammatory potential of (Z)-9-tetradecen-1-ol and its derivatives has been a subject of investigation. Studies suggest that these compounds may help protect cell membranes from oxidative damage, a key factor in inflammation-related conditions. For example, 7-Methyl-Z-tetradecen-1-ol acetate has been reported to have anti-inflammatory effects. Similarly, extracts of starfish containing 13-tetradecen-1-ol (B8223335) acetate have exhibited strong anti-inflammatory activity. hilarispublisher.com The mechanism of action may involve the modulation of inflammatory pathways and the inhibition of pro-inflammatory mediators. nih.gov

Anticancer Potential

Preliminary research has pointed towards the potential anticancer activities of (Z)-9-tetradecen-1-ol and related compounds. Essential oils containing this compound and its derivatives have been studied for their cytotoxic effects on various cancer cell lines. nih.gov For instance, an extract of the starfish Asterias pectinifera, containing 13-tetradecen-1-ol acetate, showed high cytotoxicity against AGS, DLD-1, and HeLa cancer cells. hilarispublisher.com Furthermore, 7-methyl-Z-tetradecen-1-ol acetate has been identified as having anticancer activities. In silico analysis has also suggested the potential carcinogenicity of 7-methyl-Z-tetradecen-1-ol acetate. umpr.ac.id

Table 2: Anticancer Activity of Related Compounds

| Compound/Extract Source | Cancer Cell Line(s) | Effect | Reference |

|---|---|---|---|

| Myrrh Essential Oil | MCF-7, HS-1 | Cytotoxic | nih.gov |

| Starfish (Asterias pectinifera) Extract | AGS, DLD-1, HeLa | Cytotoxic | hilarispublisher.com |

Interaction with Cellular Processes and Membrane Dynamics

(Z)-9-Tetradecen-1-ol, as a fatty alcohol, can interact with cell membranes, influencing their fluidity and permeability. This interaction is crucial for its biological activities. Studies on model protocell membranes have shown that myristoleyl alcohol can stabilize vesicles, although less effectively than glycerol (B35011) monoesters. pnas.org The ability of such amphiphiles to integrate into lipid bilayers can alter membrane characteristics, which may underlie some of their biological effects. pnas.orgias-research.net The interaction with cellular processes can also involve the modulation of enzyme activities. smolecule.com

Environmental Fate and Ecological Impact Considerations in Applied Research

Degradation Pathways in Various Environmental Compartments

Semiochemicals like (Z)-9-Tetradecen-1-ol are generally assumed to dissipate and degrade rapidly in the environment, as persistence would be counterproductive for a chemical signal. publications.gc.caeuropa.eu The degradation process involves both abiotic and biotic mechanisms across different environmental compartments.

Atmosphere: The primary pathway for atmospheric degradation is through oxidation. biorxiv.org Pheromones are susceptible to degradation by hydroxyl radicals, with estimated half-lives for long-chain alcohols ranging from approximately 10 to 30 hours. oecd.org Volatilization is a key dissipation mechanism, and once in the vapor phase, the compound is exposed to atmospheric conditions that promote breakdown. publications.gc.ca Exposure to environmental factors like air and UV radiation can degrade unsaturated hydrocarbons, cleaving double bonds to form smaller, volatile compounds such as aldehydes and ketones. biorxiv.orgroyalsocietypublishing.org

Soil: When released to soil, long-chain alcohols like (Z)-9-Tetradecen-1-ol are expected to biodegrade. Studies on fatty alcohols show that those with chain lengths up to C18 are readily biodegradable. nih.govwikipedia.org For chain lengths of C10 and above, the compound is predicted to partition into sediment rather than remaining in the water phase if released into an aquatic environment. oecd.orgwikipedia.org Microbial activity in the soil contributes significantly to the breakdown of these organic molecules. researchgate.net

Water: In aquatic systems, (Z)-9-Tetradecen-1-ol is subject to both biotic and abiotic degradation. pnas.orgscience.gov Due to its low water solubility and high lipophilicity, it will likely adsorb to organic matter and sediment. europa.eu Biodegradation in water and sediment is a significant removal pathway. nih.govwikipedia.org Abiotic processes, potentially involving singlet oxygen or hydroxyl radicals produced by light or humic acids, can also contribute to its degradation in aqueous environments. science.gov

Table 1: Summary of Degradation Pathways for (Z)-9-Tetradecen-1-ol

| Environmental Compartment | Primary Degradation Pathway | Key Mechanisms | Expected Outcome |

| Atmosphere | Abiotic | Oxidation by hydroxyl radicals, Photolysis (UV radiation) biorxiv.orgoecd.orgroyalsocietypublishing.org | Rapid dissipation and breakdown into smaller volatile compounds. biorxiv.orgoecd.org |

| Soil | Biotic | Microbial degradation nih.govwikipedia.orgresearchgate.net | Biodegradation to simpler organic molecules. |

| Water | Biotic & Abiotic | Microbial degradation, Adsorption to sediment, Oxidation wikipedia.orgscience.goveuropa.eu | Removal from the water column through degradation and partitioning to sediment. oecd.orgeuropa.eu |

Persistence and Bioaccumulation Potential

The persistence of (Z)-9-Tetradecen-1-ol in the environment is considered low. Its chemical nature as a long-chain alcohol and a semiochemical implies rapid dissipation and degradation. publications.gc.caeuropa.eu

While the high octanol-water partition coefficient (log K_ow) of long-chain alcohols suggests a potential for bioaccumulation, empirical data and metabolic understanding indicate a low actualized risk. oecd.orgnih.gov The apparent potential for bioaccumulation is mitigated by the fact that organisms can readily metabolize these substances. oecd.orgeuropa.eu Aliphatic esters and alcohols are typically hydrolyzed and then undergo β-oxidation, where the fatty acid is broken down to produce energy. europa.eu This efficient metabolism prevents significant retention or accumulation in tissues. oecd.orgwikipedia.org The U.S. Animal and Plant Health Inspection Service (APHIS) has noted that bioaccumulation of straight-chain lepidopteran pheromones is not expected, as they are structurally similar to components of food and are readily metabolized. usda.gov

Table 2: Physicochemical Properties and Bioaccumulation Potential of (Z)-9-Tetradecen-1-ol

| Parameter | Value/Estimate | Implication |

| Molecular Formula | C₁₄H₂₈O nih.gov | --- |

| Molecular Weight | 212.37 g/mol nih.gov | --- |

| log K_ow (Octanol-Water Partition Coefficient) | 5.3 (Estimated) nih.gov | Indicates high lipophilicity and theoretical potential for bioaccumulation. nih.gov |

| Water Solubility | Low europa.eu | Tends to partition out of water and into organic matter/sediment. oecd.org |

| Bioaccumulation Potential | Low / Negligible oecd.orgeuropa.eu | Despite high log K_ow, rapid metabolism in organisms prevents significant accumulation. nih.goveuropa.eu |

Regulatory Frameworks for Semiochemicals in Environmental Release

The unique properties of semiochemicals—being non-toxic in their mode of action, target-specific, and used at very low rates—are recognized by regulatory authorities worldwide. publications.gc.caeuropa.eu This has led to the development of specialized regulatory frameworks that differ significantly from those for conventional chemical pesticides. who.int

United States: The U.S. EPA regulates semiochemicals as biopesticides. epa.gov It has established a specific category for "Straight Chain Lepidopteran Pheromones" (SCLPs), which includes (Z)-9-Tetradecen-1-ol. regulations.govepa.gov This grouping allows for a streamlined registration process with significantly reduced data requirements, particularly for toxicology and non-target organism testing, based on the established low-risk profile of the entire class. regulations.govpublications.gc.caepa.gov

European Union: In the EU, semiochemicals fall under Regulation (EC) No 1107/2009. ibma-global.org There is a strong emphasis on promoting low-risk plant protection products, a category for which many semiochemicals qualify. europa.euibma-global.org The European Commission has published specific guidance on the data requirements for semiochemical active substances, acknowledging that they are generally effective at very low, often naturally-occurring, rates and can degrade rapidly. europa.eu

International Harmonization: The Organisation for Economic Co-operation and Development (OECD) has been instrumental in developing harmonized guidance for the registration of semiochemicals. publications.gc.caepa.gov This international effort aims to streamline data requirements across member countries, facilitating the registration of these low-risk pest management tools. publications.gc.ca Joint review programs, such as the one between the U.S. EPA and Canada's Pest Management Regulatory Agency (PMRA), further exemplify the collaborative approach to regulating these products. publications.gc.caepa.gov A key principle in these frameworks is that if the release rate from a pheromone product is comparable to natural emission levels, the environmental risk is considered minimal. who.intnzpps.org

Future Research Directions and Unexplored Avenues

Advanced Omics Technologies in Pheromone Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is set to revolutionize our understanding of pheromone biosynthesis and perception. mdpi.com For (Z)-9-tetradecen-1-ol, these approaches offer an unprecedented opportunity to delve into the genetic and molecular underpinnings of its production and detection in insects.

Transcriptomics, the study of the complete set of RNA transcripts, can identify the specific genes involved in the biosynthetic pathways of (Z)-9-tetradecen-1-ol. oup.com By comparing gene expression in the pheromone glands of female moths with other tissues, researchers can pinpoint the enzymes responsible for desaturation and reduction steps that create this specific molecule. researchgate.net This knowledge is not merely academic; it can be leveraged for developing novel pest control strategies. For instance, understanding the key genes could lead to the development of gene-silencing technologies to disrupt pheromone production in pest populations. numberanalytics.com

Metabolomics, the large-scale study of small molecules, can provide a detailed snapshot of the biochemical processes within the pheromone gland, revealing the precursors and intermediate compounds in the synthesis of (Z)-9-tetradecen-1-ol. researchgate.net This can help in optimizing the industrial synthesis of the pheromone for commercial use in traps and mating disruption dispensers.

Proteomics, which focuses on the entire set of proteins, can identify the receptors in the male antennae that bind to (Z)-9-tetradecen-1-ol. nih.gov Characterizing these proteins is crucial for understanding the high specificity and sensitivity of the insect's olfactory system. nih.gov This information could be invaluable for designing more effective and species-specific attractants.

Table 1: Application of Omics Technologies in (Z)-9-Tetradecen-1-ol Research

| Omics Technology | Application in Pheromone Research | Potential Outcome for (Z)-9-Tetradecen-1-ol |

| Transcriptomics | Identification of genes involved in pheromone biosynthesis. oup.com | Development of gene-silencing technologies for pest control. |

| Metabolomics | Analysis of biochemical pathways and precursor molecules. researchgate.net | Optimization of synthetic pheromone production. |

| Proteomics | Characterization of pheromone receptor proteins in antennae. nih.gov | Design of more specific and effective lure compounds. |

Novel Delivery Systems for Controlled Release

The efficacy of (Z)-9-tetradecen-1-ol in pest management heavily relies on its controlled and sustained release into the environment. Traditional dispensers often exhibit a rapid initial release followed by a decline, which can be inefficient. findaphd.com Future research is increasingly focused on developing novel delivery systems to overcome this limitation.

Nanotechnology offers promising solutions for the precise and controlled release of pheromones. numberanalytics.comschweizerbart.de Encapsulating (Z)-9-tetradecen-1-ol in nanoparticles or nanofibers can protect it from environmental degradation and ensure a steady release rate over an extended period. researchgate.net Organic, electrospun nanofiber dispensers are being explored for their biodegradability, biocompatibility, and the potential for mechanized field application. researchgate.net

Biodegradable microcapsules and composite membranes are other innovative approaches being investigated. findaphd.com These materials can be engineered to release the pheromone at a near-constant, or zero-order, rate, which would be highly effective for mating disruption. findaphd.com Furthermore, the development of sprayable formulations containing microencapsulated pheromones is gaining traction, offering a more convenient application method compared to traditional dispensers. nih.gov

Recent patents describe semi-solid emulsion formulations that exhibit rainfastness and provide a controlled release of semiochemicals for at least eight weeks, a significant improvement for season-long crop protection. google.com

Exploration of Additional Biological Activities and Therapeutic Potential

The vast chemical diversity found in insects suggests that compounds like (Z)-9-tetradecen-1-ol might possess additional, as-yet-undiscovered biological activities. bioone.org While its primary known function is as a sex pheromone, the possibility of other roles warrants investigation.